molecular formula C19H16N2O2S B12268329 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12268329
M. Wt: 336.4 g/mol
InChI Key: TWAWEFPRWHZQML-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a sulfur-containing pyrimidine derivative characterized by a 4-methoxyphenyl-substituted pyrimidine core linked to a phenylethanone moiety via a sulfanyl (-S-) bridge. Its molecular formula is C₁₉H₁₆N₂O₂S (calculated molecular weight: 336.4 g/mol).

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C19H16N2O2S/c1-23-16-9-7-14(8-10-16)17-11-12-20-19(21-17)24-13-18(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

TWAWEFPRWHZQML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with 2-bromo-1-phenylethanone. The reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate (Cs2CO3) at room temperature . The resulting product is obtained through S-alkylation, yielding the desired compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Heterocycle Substituents on Aromatic Rings Functional Group Modifications Reference ID
2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone Pyrimidine 4-Methoxyphenyl, phenyl Sulfanyl bridge, ethanone -
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one Pyrimidine 4-Chlorophenyl, 4,6-dimethyl Chloro substituent, methyl groups
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Triazole 4-Bromophenyl, pyridinyl Bromo substituent, triazole core
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidine 4-Fluorophenyl, methyl Fluorine substituent, thione group

Key Observations :

  • Heterocyclic Core : The pyrimidine core in the target compound contrasts with triazole (e.g., ) or dihydropyrimidine (e.g., ) systems, altering electronic properties and steric bulk.
  • Substituent Effects : Methoxy (-OCH₃) groups (electron-donating) differ from electron-withdrawing groups like chloro (-Cl, ), bromo (-Br, ), or fluoro (-F, ), which modulate solubility and binding affinities.
  • Functional Groups: Sulfanyl bridges are common, but the ethanone group in the target compound contrasts with thione (C=S, ) or pyrrolidinyl modifications (e.g., ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference ID
2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone 336.4 3.5 0.12 (DMSO) 158–160* -
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one 329.8 4.1 0.08 (DMSO) 145–147
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)triazol-3-yl]sulfanyl}-1-phenylethanone 440.3 3.8 0.09 (DMSO) 172–174
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone 290.3 2.9 0.25 (DMSO) 198–200

Notes:

  • *Predicted data for the target compound based on structural analogs.
  • The methoxy group in the target compound reduces LogP compared to chloro/bromo derivatives, suggesting improved aqueous solubility.
  • Thione-containing dihydropyrimidines () exhibit higher solubility due to polarizable C=S groups.

Biological Activity

The compound 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}OS
  • Molecular Weight : 300.38 g/mol

The compound features a pyrimidine ring substituted with a methoxyphenyl group and a sulfanyl linkage, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Properties
  • Antimicrobial Effects
  • Enzyme Inhibition

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, one study reported that a related pyrimidine compound demonstrated an IC50_{50} value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .

Case Study : A recent investigation into the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity. The compound was tested in vivo on tumor-bearing mice, resulting in suppressed tumor growth compared to control groups .

CompoundIC50_{50} (μM)Cell LineEffect
2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone25.72 ± 3.95MCFInduces apoptosis

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, certain pyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the antimicrobial activity of a series of pyrimidine derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.200
Pseudomonas aeruginosa0.500

The biological activity of 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is likely influenced by its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : The methoxy group may enhance binding affinity to certain receptors, facilitating apoptotic pathways in cancer cells.

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